molecular formula C11H24N2O B7919476 2-[(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-ethanol

2-[(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-ethanol

Cat. No.: B7919476
M. Wt: 200.32 g/mol
InChI Key: RRAOJWNLOLLWRJ-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-ethanol is a synthetic organic compound belonging to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with an isopropyl-methyl-amino group and an ethanol moiety. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-ethanol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines.

    Introduction of the Isopropyl-Methyl-Amino Group: This step involves the alkylation of the piperidine ring with isopropyl and methyl groups using suitable alkylating agents under controlled conditions.

    Attachment of the Ethanol Moiety:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure scalability.

Types of Reactions:

    Oxidation: The ethanol moiety can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The piperidine ring can undergo substitution reactions, particularly at the nitrogen atom, to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve halogenating agents and nucleophiles under mild conditions.

Major Products:

    Oxidation Products: Aldehydes and carboxylic acids.

    Reduction Products: Various reduced derivatives of the parent compound.

    Substitution Products: Substituted piperidine derivatives with different functional groups.

Scientific Research Applications

2-[(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the synthesis of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-[(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Piperidine: The parent compound with a similar ring structure but lacking the isopropyl-methyl-amino and ethanol groups.

    N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom of the piperidine ring.

    2-(Piperidin-1-yl)ethanol: A compound with an ethanol group attached to the piperidine ring but lacking the isopropyl-methyl-amino group.

Uniqueness: 2-[(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-ethanol is unique due to the presence of both the isopropyl-methyl-amino group and the ethanol moiety, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-[(3S)-3-[methyl(propan-2-yl)amino]piperidin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O/c1-10(2)12(3)11-5-4-6-13(9-11)7-8-14/h10-11,14H,4-9H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAOJWNLOLLWRJ-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1CCCN(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C)[C@H]1CCCN(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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